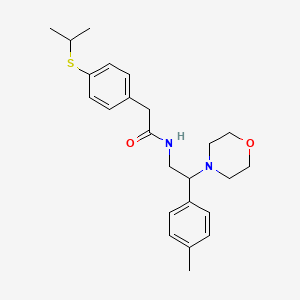

2-(4-(isopropylthio)phenyl)-N-(2-morpholino-2-(p-tolyl)ethyl)acetamide

Description

Properties

IUPAC Name |

N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]-2-(4-propan-2-ylsulfanylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32N2O2S/c1-18(2)29-22-10-6-20(7-11-22)16-24(27)25-17-23(26-12-14-28-15-13-26)21-8-4-19(3)5-9-21/h4-11,18,23H,12-17H2,1-3H3,(H,25,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKVBFFBAVIQHNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(CNC(=O)CC2=CC=C(C=C2)SC(C)C)N3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(isopropylthio)phenyl)-N-(2-morpholino-2-(p-tolyl)ethyl)acetamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of 4-(isopropylthio)aniline, which is then reacted with 2-chloro-N-(2-morpholino-2-(p-tolyl)ethyl)acetamide under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to ensure high yield and purity of the final product. Purification techniques like recrystallization or chromatography are employed to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

2-(4-(isopropylthio)phenyl)-N-(2-morpholino-2-(p-tolyl)ethyl)acetamide can undergo various chemical reactions, including:

Oxidation: The isopropylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to modify the functional groups, such as converting the amide group to an amine.

Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the isopropylthio group may yield sulfoxides or sulfones, while substitution reactions on the aromatic ring can introduce various functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

Research indicates that this compound exhibits several biological activities, making it a candidate for various therapeutic applications:

- Antimicrobial Activity : Preliminary studies suggest that derivatives with similar structures exhibit significant antimicrobial properties against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds has been reported around 256 µg/mL .

- Cytotoxicity : Investigations into the cytotoxic effects reveal promising results against various cancer cell lines. Compounds with similar frameworks have demonstrated selective cytotoxicity towards human cancer cells while sparing normal cells .

- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways relevant to disease progression. Similar compounds have shown the ability to inhibit enzymes like acetylcholinesterase, which is crucial in neurodegenerative diseases .

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

A study published in MDPI examined the antimicrobial efficacy of compounds related to this structure, establishing a correlation between structural features and biological activity. The findings indicated that modifications to the thioether group significantly enhanced antimicrobial potency against gram-positive bacteria .

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro tests on various cancer cell lines revealed that compounds with similar frameworks exhibited IC50 values in the low micromolar range. This suggests potential development into anticancer agents. Notably, the mechanism through which this compound exerts its effects may involve interference with microbial cell wall synthesis and induction of apoptosis in cancer cells through mitochondrial pathways .

Mechanism of Action

The mechanism of action of 2-(4-(isopropylthio)phenyl)-N-(2-morpholino-2-(p-tolyl)ethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

Biological Activity

The compound 2-(4-(isopropylthio)phenyl)-N-(2-morpholino-2-(p-tolyl)ethyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure features an isopropylthio group, a morpholine moiety, and an acetamide functional group, which are critical for its biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, particularly focusing on its potential as an antitumor agent and its effects on cell cycle regulation.

Antitumor Activity

Research indicates that compounds with similar structural motifs exhibit significant inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression. Specifically, studies have shown that derivatives of related compounds can inhibit CDK2 and CDK9 effectively, leading to G2/M phase arrest and apoptosis in cancer cell lines .

Table 1: Inhibitory Potency of Related Compounds

| Compound | CDK2 IC50 (μM) | CDK9 IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Compound 20a | 0.004 | 0.009 | Dual inhibition of CDK2 and CDK9 |

| 2-(4-(isopropylthio)phenyl)-N-(2-morpholino-2-(p-tolyl)ethyl)acetamide | TBD | TBD | TBD |

Note: TBD indicates that specific data for the compound is yet to be determined.

Mechanistic Studies

Mechanistic studies suggest that the compound may exert its effects by modulating protein expression related to the cell cycle and apoptosis. For instance, the inhibition of CDK activity leads to altered expression levels of cyclins and pro-apoptotic factors, ultimately resulting in cellular growth inhibition .

Case Studies

Several case studies highlight the biological relevance of compounds similar to 2-(4-(isopropylthio)phenyl)-N-(2-morpholino-2-(p-tolyl)ethyl)acetamide :

- Anticonvulsant Activity : A study evaluated N-phenyl derivatives for their anticonvulsant properties using various animal models. The findings indicated that certain derivatives showed protective effects against seizures, suggesting a potential neuroprotective role .

- CDK Inhibition : Another investigation focused on structurally related compounds that demonstrated dual inhibition of CDKs, showcasing significant antitumor efficacy in vitro and in vivo .

Q & A

Basic Research Questions

Q. What synthetic routes and reaction conditions are optimal for preparing 2-(4-(isopropylthio)phenyl)-N-(2-morpholino-2-(p-tolyl)ethyl)acetamide with high purity?

- Methodological Answer : Multi-step synthesis typically involves coupling acetamide derivatives with functionalized aryl groups. For example:

-

Step 1 : React 4-(isopropylthio)phenylacetic acid with thionyl chloride to form the acyl chloride intermediate.

-

Step 2 : Condense with 2-morpholino-2-(p-tolyl)ethylamine under basic conditions (e.g., Na₂CO₃ in CH₂Cl₂) .

-

Step 3 : Purify via silica gel chromatography (gradient: 0–8% MeOH in CH₂Cl₂) and recrystallize from ethyl acetate. Yield optimization requires stoichiometric control (e.g., 1:2 molar ratio of starting materials) .

-

Key Parameters : Reaction time (12–24 hrs), temperature (room temp to 50°C), and solvent polarity.

- Data Table :

| Parameter | Optimal Value | Source |

|---|---|---|

| Solvent | Dichloromethane (CH₂Cl₂) | |

| Base | Na₂CO₃ | |

| Purification | TLC (MeOH/CH₂Cl₂ gradient) | |

| Yield | 58% (post-recrystallization) |

Q. How can nuclear magnetic resonance (NMR) spectroscopy confirm the structural integrity of this compound?

- Methodological Answer :

- 1H NMR : Key peaks include aromatic protons (δ 7.16–7.39 ppm, d, J = 8.4 Hz), morpholine protons (δ 3.31–4.11 ppm, m), and isopropylthio methyl groups (δ 1.21 ppm, d, J = 7.0 Hz) .

- 13C NMR : Carbonyl signals (δ 168.0–169.8 ppm) and quaternary carbons in the aryl ring (δ 135.2–145.2 ppm) confirm the acetamide backbone .

- Validation : Compare experimental shifts with density functional theory (DFT)-predicted values to resolve ambiguities .

Advanced Research Questions

Q. What strategies address discrepancies in spectroscopic data between synthetic batches?

- Methodological Answer :

- Step 1 : Use high-resolution mass spectrometry (HR-MS) to verify molecular weight (e.g., ESI/APCI(+): M+H at m/z 347) .

- Step 2 : Cross-validate NMR assignments using 2D techniques (e.g., COSY, HSQC) to resolve overlapping signals from morpholine and p-tolyl groups .

- Step 3 : Analyze impurities via HPLC-MS (C18 column, acetonitrile/water gradient) to identify byproducts from incomplete coupling or oxidation .

Q. How does the morpholine moiety influence the compound’s pharmacokinetic properties?

- Methodological Answer :

- Lipophilicity : Calculate partition coefficients (logP) using software like MarvinSketch. Morpholine increases solubility but may reduce blood-brain barrier permeability .

- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify degradation via LC-MS. Morpholine rings are prone to oxidative metabolism, requiring structural tweaks (e.g., fluorination) .

Q. What computational tools predict biological targets for this acetamide derivative?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to simulate binding to kinase domains (e.g., EGFR, PI3K) based on structural analogs like thieno[3,2-d]pyrimidine derivatives .

- Pharmacophore Modeling : Identify critical features (e.g., hydrogen-bond acceptors at the acetamide group) using Schrödinger’s Phase .

- Validation : Compare predictions with in vitro assays (e.g., kinase inhibition IC₅₀ values) .

Q. How can reaction path search methods improve synthetic efficiency?

- Methodological Answer :

- Quantum Chemical Calculations : Use Gaussian 16 to model transition states and identify rate-limiting steps (e.g., acyl chloride formation) .

- Machine Learning : Train models on PubChem reaction data to predict optimal solvents/catalysts (e.g., DMF vs. DMSO for amide coupling) .

Contradiction Analysis

Q. Why do some studies report conflicting bioactivity results for structurally similar acetamides?

- Methodological Answer :

- Variable Testing Conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or assay protocols (e.g., ATP concentration in kinase assays) can alter IC₅₀ values .

- Impurity Effects : Residual solvents (e.g., CH₂Cl₂) in ≤95% pure batches may inhibit biological activity. Validate purity via elemental analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.